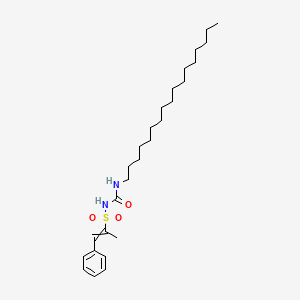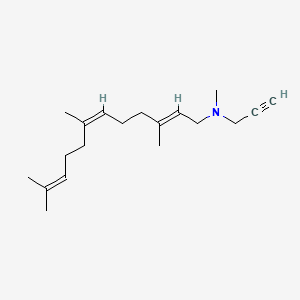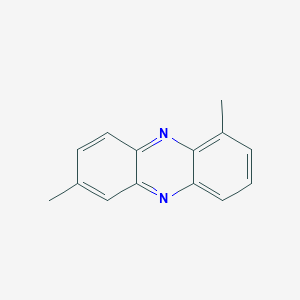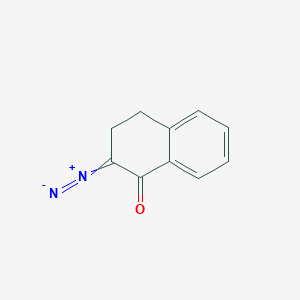![molecular formula C15H16N4O B14638071 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide CAS No. 56807-01-3](/img/structure/B14638071.png)
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidenemethyl group attached to a phenoxy methyl benzene carboximidamide structure, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the phenoxy methyl benzene core. This core is then functionalized with a hydrazinylidenemethyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
作用機序
The mechanism of action of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in organic synthesis.
Benzotrifluoride: Another related compound, known for its use in the production of pesticides and pharmaceuticals.
Uniqueness
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
56807-01-3 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC名 |
3-[(4-methanehydrazonoylphenoxy)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4O/c16-15(17)13-3-1-2-12(8-13)10-20-14-6-4-11(5-7-14)9-19-18/h1-9H,10,18H2,(H3,16,17) |
InChIキー |
SCQPWKDUZQQQQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=N)N)COC2=CC=C(C=C2)C=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)


![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

